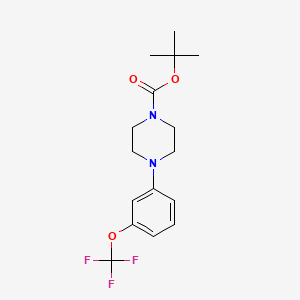
Tert-butyl 4-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-(trifluoromethoxy)phenylboronic acid under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in an organic solvent such as toluene. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Tert-butyl 4-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines .
科学的研究の応用
Tert-butyl 4-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate has several scientific research applications, including:
作用機序
The mechanism of action of tert-butyl 4-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and physiological responses. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence neurotransmitter systems and ion channels .
類似化合物との比較
Similar Compounds
Similar compounds to tert-butyl 4-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate include:
- Tert-butyl 4-(3-bromo-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- Tert-butyl 4-(3-bromo-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its trifluoromethoxy group, which imparts unique electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and for developing new chemical entities with improved properties .
特性
分子式 |
C16H21F3N2O3 |
|---|---|
分子量 |
346.34 g/mol |
IUPAC名 |
tert-butyl 4-[3-(trifluoromethoxy)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21F3N2O3/c1-15(2,3)24-14(22)21-9-7-20(8-10-21)12-5-4-6-13(11-12)23-16(17,18)19/h4-6,11H,7-10H2,1-3H3 |
InChIキー |
IWGMRDAMLJQPTI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


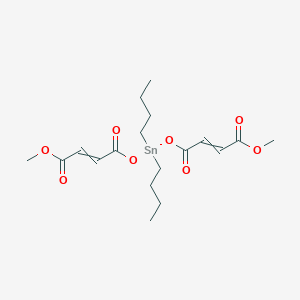
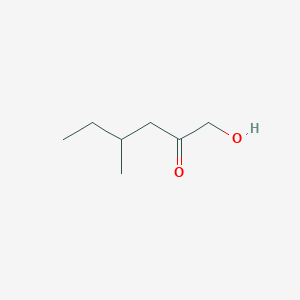
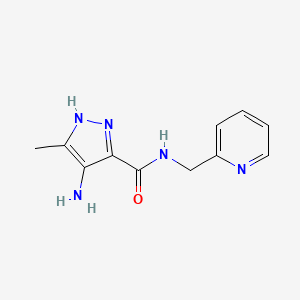
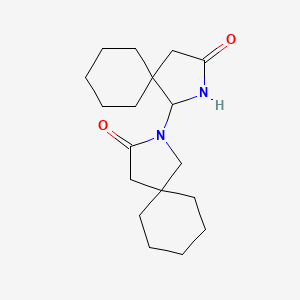
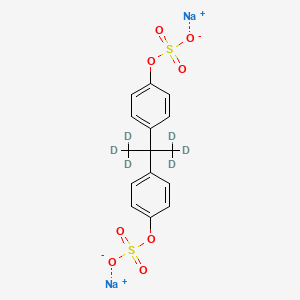
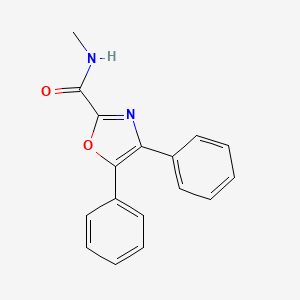
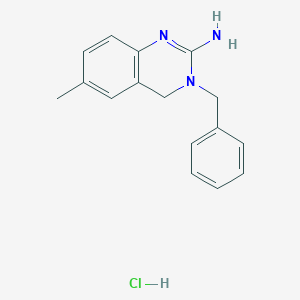
![Ethyl 7-amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13866170.png)
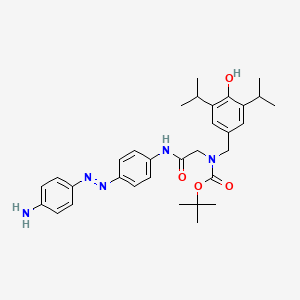
![3-Chloro-4-[(4-methoxyphenyl)methoxy]phenol](/img/structure/B13866180.png)
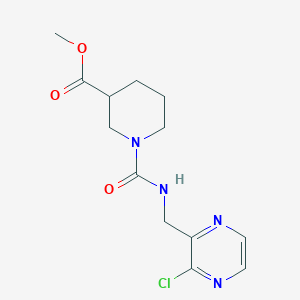
![N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13866188.png)
![2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-2-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile](/img/structure/B13866190.png)
![4-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B13866200.png)
